molecular formula C16H14N4 B5696322 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole

Cat. No. B5696322
M. Wt: 262.31 g/mol
InChI Key: QLFKSDSHYQVWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole (DMBI) is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. DMBI is a derivative of benzimidazole and is known for its potential use in various fields such as medicine, material science, and environmental science.

Mechanism of Action

The mechanism of action of 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole is not fully understood. However, studies have shown that 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole can interact with various biomolecules such as DNA, RNA, and proteins. 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been shown to inhibit the activity of topoisomerase, an enzyme that is essential for DNA replication and transcription. 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has also been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for RNA synthesis.
Biochemical and Physiological Effects:
2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole can induce apoptosis in cancer cells and inhibit the replication of viral particles. In vivo studies have shown that 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has several advantages for lab experiments such as its ease of synthesis, stability, and low toxicity. However, 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole also has some limitations such as its poor solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several future directions for the research on 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole. One direction is the development of novel 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the use of 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole as a fluorescent probe for the detection of other analytes such as gases and biomolecules is also an interesting direction for future research.
Conclusion:
In conclusion, 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole is a heterocyclic compound that has shown promising results in various scientific research fields such as medicine, material science, and environmental science. The synthesis method of 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole is relatively simple, and it has several advantages for lab experiments. 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been shown to have various biochemical and physiological effects, and there are several future directions for research on 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole.

Synthesis Methods

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole can be synthesized through various methods such as the reaction of o-phenylenediamine with methyl isobutyrate, the reaction of 2-methylbenzimidazole with formaldehyde, and the reaction of o-phenylenediamine with methyl isocyanate. However, the most commonly used method for synthesizing 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole is the reaction of o-phenylenediamine with methyl isobutyrate in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been extensively studied for its potential use in various fields such as medicine, material science, and environmental science. In medicine, 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has shown promising results in the treatment of cancer, viral infections, and neurodegenerative diseases. In material science, 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In environmental science, 2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

2-methyl-6-(2-methyl-3H-benzimidazol-5-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-9-17-13-5-3-11(7-15(13)19-9)12-4-6-14-16(8-12)20-10(2)18-14/h3-8H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFKSDSHYQVWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=C(N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-dimethyl-3H,3'H-5,5'-bibenzimidazole

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